molecular formula C9H10N4O B13757744 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde CAS No. 1184918-55-5

6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde

Cat. No.: B13757744
CAS No.: 1184918-55-5
M. Wt: 190.20 g/mol
InChI Key: WRJMFBZFZBGIAU-UHFFFAOYSA-N
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Description

6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with a dimethylamino group at the 6-position and a formyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.

    Imidazo[1,2-b]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring.

    Imidazo[1,2-a]pyridazine: Similar core but lacks the dimethylamino and formyl groups.

Uniqueness: 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde is unique due to the presence of both the dimethylamino and formyl groups, which confer distinct chemical reactivity and potential biological activity .

Properties

CAS No.

1184918-55-5

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

6-(dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde

InChI

InChI=1S/C9H10N4O/c1-12(2)9-4-3-8-10-7(6-14)5-13(8)11-9/h3-6H,1-2H3

InChI Key

WRJMFBZFZBGIAU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN2C=C(N=C2C=C1)C=O

Origin of Product

United States

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